4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAMNKOOMVIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine participates in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. Additionally, it interacts with proteins like tumor necrosis factor-alpha (TNF-α), modulating inflammatory responses. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines. Furthermore, it impacts gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmission. Additionally, the compound interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. These molecular interactions contribute to its neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods. It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound’s effects on cellular function, such as reduced inflammation and oxidative stress, persist over time, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion. The compound’s metabolism affects metabolic flux and alters the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. The compound’s localization is influenced by post-translational modifications, such as phosphorylation and acetylation, which direct it to specific cellular compartments. These modifications play a crucial role in regulating its biochemical activity.
Biological Activity
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN3
- Molecular Weight : 233.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
- Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Alteration : The compound may affect the expression levels of genes involved in cell cycle regulation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| MCF7 (Breast Cancer) | 15.5 | 24 |
| HeLa (Cervical Cancer) | 20.3 | 24 |
| A549 (Lung Cancer) | 18.0 | 24 |
These results suggest that the compound has a dose-dependent cytotoxic effect on cancer cells, with lower IC50 values indicating higher potency.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in various models:
- Inhibition of Pro-inflammatory Cytokines : Studies have reported a reduction in IL-6 and TNF-alpha levels when treated with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 200 | 90 |
This reduction indicates a potential therapeutic application for inflammatory diseases.
Study on Anticancer Activity
A notable study investigated the effects of this compound on human cancer cell lines. The researchers treated MCF7 and HeLa cells with varying concentrations of the compound over different time periods. The findings revealed that:
- MCF7 cells exhibited a significant decrease in viability at concentrations above 10 µM after 48 hours.
- HeLa cells showed similar trends, confirming the compound's broad-spectrum anticancer activity.
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results indicated:
- A marked decrease in paw swelling and redness in treated animals compared to controls.
- Histological analysis showed reduced infiltration of inflammatory cells in tissues from treated subjects.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Chlorine at Position 4 : Present in all compounds except Mavacamten, this group enhances electrophilic substitution reactivity, making these derivatives suitable for further functionalization (e.g., Suzuki coupling) .
- Phenylethyl vs. In contrast, pyrazole () or amino groups () introduce hydrogen-bonding capabilities, which may enhance target specificity .
Physicochemical Properties
- Lipophilicity: The phenylethyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methyl or amino groups), impacting solubility and bioavailability .
- Thermal Stability : Crystallographic data from indicates that bulky substituents (e.g., phenyl) reduce melting points due to disrupted packing, whereas rigid heterocycles (e.g., pyrazole) enhance thermal stability .
Preparation Methods
Synthesis of 4-Hydroxyl-2-methyl-6-(1-phenylethyl)pyrimidine Intermediate
A key intermediate in the synthesis is the 4-hydroxyl substituted pyrimidine, which is subsequently converted to the 4-chloro derivative.
Starting Materials: Methyl acetoacetate analogs and amidine derivatives are commonly used as starting materials for pyrimidine ring formation. For the 6-(1-phenylethyl) substitution, an appropriate phenylethyl-containing precursor or reagent is introduced during ring formation or by substitution at a later stage.
Reaction Conditions: The ring formation is typically carried out in alcoholic solvents (e.g., methanol or ethanol) with potassium hydroxide as the base catalyst. Reflux conditions for several hours (often overnight) ensure complete cyclization.
Purification: After reaction completion, the mixture is cooled, filtered, and the crude product is washed with ethyl acetate multiple times to remove impurities, yielding a white solid intermediate.
Chlorination to Form 4-Chloro Derivative
Reagents: Phosphorus oxychloride (POCl3) is the chlorinating agent of choice, often used in combination with a base such as triethylamine to facilitate the substitution of the 4-hydroxyl group by chlorine.
Procedure: The 4-hydroxy intermediate is suspended in POCl3 under mechanical stirring in a flask equipped with reflux. The POCl3 is added in batches to control the exothermic reaction and to manage the generation of white fumes (hydrogen chloride).
Reaction Time: The mixture is refluxed overnight to ensure complete chlorination.
Workup: The reaction mixture is poured slowly into ice-cold water to quench the reaction, maintaining temperature below 0 °C to control exotherm and side reactions. The pH is adjusted to weakly alkaline (pH 8-9) using potassium hydroxide.
Extraction and Drying: The product is extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at low temperature to avoid product volatility loss.
Final Purification: Silica gel chromatography may be employed to further purify the product, followed by low-temperature vacuum drying to yield the final 4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine ring formation | Methyl acetoacetate analog, amidine derivative, KOH, methanol, reflux overnight | ~85% | White cotton-like solid after washing |
| Chlorination at 4-position | Phosphorus oxychloride, triethylamine, reflux overnight, quench in ice water, pH 8-9 adjustment | ~58-60% | Requires careful temperature control; product volatile |
Detailed Reaction Scheme (Generalized)
$$
\text{Methyl acetoacetate derivative} + \text{Amidine derivative} \xrightarrow[\text{KOH}]{\text{Methanol, reflux}} \text{4-Hydroxy-2-methyl-6-(1-phenylethyl)pyrimidine}
$$
$$
\text{4-Hydroxy-2-methyl-6-(1-phenylethyl)pyrimidine} + \text{POCl}3 + \text{Et}3\text{N} \xrightarrow{\text{Reflux}} \text{this compound} + \text{Byproducts}
$$
Notes on Reaction Parameters and Optimization
Temperature Control: Maintaining low temperature during quenching and pH adjustment is critical to prevent hydrolysis and degradation of the chloro-substituted product.
Solvent Choice: Methanol or ethanol are preferred for ring formation due to their ability to dissolve reactants and facilitate reflux conditions.
Base Selection: Potassium hydroxide is effective in promoting ring closure and in adjusting pH during workup.
Purification: Multiple ethyl acetate washes and silica gel chromatography enhance purity, especially important given the volatility of the final product.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For pyrimidine derivatives, the Biginelli reaction (a one-pot multicomponent synthesis) is widely used to form dihydropyrimidinones, which can be further functionalized . Chlorination at the 4-position may employ POCl₃ or other chlorinating agents under reflux conditions. The 1-phenylethyl group can be introduced via Suzuki coupling or Friedel-Crafts alkylation, depending on precursor availability. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory due to potential toxicity. Use fume hoods for reactions involving volatile reagents (e.g., chlorinating agents). Waste must be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental contamination . Cross-contamination risks during synthesis can be mitigated using disposable filter pipette tips and dedicated glassware .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, methyl, phenylethyl groups).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) . For non-crystalline samples, FT-IR and UV-Vis spectroscopy can supplement analysis.
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity data (e.g., kinase inhibition vs. receptor antagonism) often arise from assay variability or impurity profiles. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate targets. Purity verification via HPLC (>95%) and structural confirmation by 2D NMR (COSY, HSQC) are essential . For example, conflicting α7 nicotinic receptor binding data can be clarified by competitive radioligand assays with standardized protocols .
Q. What computational approaches predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with targets (e.g., kinases, receptors) using AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations (GROMACS) to assess binding stability .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using datasets from PubChem or ChEMBL .
Q. What strategies validate the mechanism of action for this compound in cellular models?
- Methodological Answer :
- Target engagement : Use CRISPR/Cas9 knockout models to confirm dependency on suspected targets (e.g., Src/Abl kinases).
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to identify downstream signaling perturbations .
- SAR studies : Synthesize analogs (e.g., replacing chloro with fluoro or varying phenylethyl chain length) to establish critical functional groups .
Notes
- Avoid using non-peer-reviewed sources (e.g., BenchChem, Aaron Chemicals).
- Cross-reference crystallographic data (CCDC entries) for structural validation .
- For synthetic intermediates, prioritize protocols from SynChem, Inc. or Acta Crystallographica .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
